Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride
Description
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride (CAS: 1788990-13-5) is a piperidine-based sulfonamide derivative. Its structure comprises a piperidin-4-yl group linked to a sulfamoyl moiety (SO₂NHCH₃), with a hydrochloride salt counterion. This compound is primarily utilized in pharmaceutical research and development, particularly in the synthesis of bioactive molecules targeting neurological and enzymatic pathways .
Properties
IUPAC Name |
N-(methylsulfamoyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-7-12(10,11)9-6-2-4-8-5-3-6;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBXETDCEVFYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride typically proceeds via the formation of a piperidine sulfamoyl intermediate, followed by methylation and hydrochloride salt formation. The key steps involve:
- Introduction of the sulfamoyl group onto the piperidine ring.
- Methylation of the sulfamoyl amine nitrogen.
- Conversion to the hydrochloride salt for stability and isolation.
Preparation of Piperidine Sulfamoyl Intermediates
A foundational step is the preparation of piperidine sulfamoyl intermediates, which are crucial precursors for the target compound.
Reaction Conditions: The sulfamoyl group is introduced onto the piperidine ring by reacting piperidin-4-yl amines with sulfonyl chlorides or related sulfonylating agents in the presence of organic or inorganic bases such as triethylamine, diethylamine, or diisopropylethylamine. These reactions are often conducted in chlorinated organic solvents to facilitate solubility and reaction kinetics.
Purification: After the reaction, the mixture can be quenched with acid and purified by crystallization, often by adding alcohols to induce crystallization of the sulfamoyl intermediate. The crystalline form can then be dissolved in hydrocarbon solvents for further processing.
Base Selection: Strong organic bases such as lithium tetramethylpiperidide (LTMP), n-butyl lithium, or lithium diisopropylamide may be employed in subsequent steps to deprotonate intermediates or facilitate further functionalization.
Methylation and Formation of Sulfamoyl Amine
The methylation of the sulfamoyl amine nitrogen can be achieved by reacting the sulfamoyl intermediate with methylating agents under controlled conditions, often in the presence of a base to neutralize byproducts.
This step ensures the formation of the methylated sulfamoyl amine moiety essential for the final compound.
Hydrochloride Salt Formation
The free base form of methyl[(piperidin-4-yl)sulfamoyl]amine is converted into its hydrochloride salt by treatment with hydrogen chloride in a suitable solvent such as ethyl acetate or ethanol.
This salt formation step improves the compound's stability, crystallinity, and ease of handling.
The reaction is typically carried out at ambient temperature or slightly elevated temperatures (e.g., 50 °C), followed by cooling to induce crystallization of the hydrochloride salt.
The solid hydrochloride salt is then filtered, washed with alcohol solvents, and dried to yield the pure compound.
Alternative Synthetic Routes and Optimization
Some processes involve a one-pot synthesis or telescoping steps to improve efficiency and yield, such as combining reductive amination with sulfamoylation or using intermediates like piperidin-4-yl carbimidothioates.
The use of bases like triethylamine and solvents such as 1-propanol or 2-propanol has been optimized to maximize conversion and crystallization efficiency.
Advanced methods include the use of dimethyl N-cyanodithioiminocarbonate and hydrazine monohydrate for intermediate formation, followed by reflux and purification steps to obtain high-purity products.
Data Table: Summary of Key Preparation Parameters
Research Findings and Analytical Data
The crystalline forms of piperidine sulfamoyl intermediates exhibit improved stability and purity, which is critical for downstream pharmaceutical applications.
Spectroscopic analysis (NMR, MS) confirms the structure and purity of the intermediates and final product. For example, ^1H NMR and ^13C NMR spectra in deuterated solvents (e.g., DMSO-d6) provide detailed chemical shift data confirming the methylation and sulfamoyl substitution.
Elemental analysis aligns closely with theoretical values, confirming compound composition and purity.
Reaction yields and purity are optimized by controlling reagent stoichiometry, solvent choice, and temperature, as well as by employing suitable bases for deprotonation and methylation steps.
Chemical Reactions Analysis
Types of Reactions: Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions: aqueous or organic solvent, room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions: anhydrous solvent, low to moderate temperature.
Substitution: Halides, alkoxides; reaction conditions: organic solvent, room temperature to reflux.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride features a piperidine ring, a sulfamoyl group, and a methylamine moiety. This combination allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom. |
| Sulfamoyl Group | A functional group containing sulfur and nitrogen. |
| Methylamine Moiety | A simple amine group contributing to reactivity. |
Chemistry
This compound is utilized as a reagent in organic synthesis, particularly in forming sulfonamide derivatives. It participates in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Can yield amine derivatives through reduction reactions with lithium aluminum hydride.
- Substitution Reactions : Engages in nucleophilic substitution where the sulfonamide group can be replaced by other nucleophiles.
Biology
In biological research, this compound is employed to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules. Key applications include:
- Enzyme Inhibition : It inhibits various enzymes by binding to their active sites or allosteric sites, crucial for its antimicrobial and anticancer properties.
- Receptor Modulation : Acts as an agonist or antagonist at specific receptors, influencing cellular signaling pathways associated with processes like cell proliferation and apoptosis.
Medicine
The compound is investigated for its potential therapeutic effects, including:
- Antimicrobial Activity : Similar sulfonamide structures have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates potential efficacy against cancer cells through mechanisms involving apoptosis and cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on related sulfonamide compounds demonstrated effective inhibition of bacterial growth across multiple strains, suggesting that this compound may exhibit similar antimicrobial activity. The results indicated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics.
Case Study 2: Enzyme Inhibition
Research published in a peer-reviewed journal highlighted the compound's role as an inhibitor of Heat Shock Protein 90 (HSP90), a target implicated in cancer therapy. The study showed that this compound effectively reduced HSP90 activity in vitro, leading to decreased proliferation of cancer cells.
Mechanism of Action
The mechanism of action of Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Sulfamoyl vs. Aromatic Substituents: The target compound’s sulfamoyl group distinguishes it from derivatives like 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride (aromatic chlorobenzyl group) and methyl 2-(piperidin-4-yl)benzoate hydrochloride (benzoate ester) .
Salt Forms: Dihydrochloride salts (e.g., 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride) exhibit higher solubility in aqueous media compared to monohydrochloride forms like the target compound .
Methyl vs. Bulky Substituents :
Research and Application Insights
- In contrast, 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride may serve as a fragment in nucleotide analog synthesis .
- Industrial vs.
Biological Activity
Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a piperidine ring, a sulfamoyl group, and a methylamine moiety. This unique combination allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, which prevents substrate binding and catalysis. This mechanism is crucial in its application as an antimicrobial and anticancer agent.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. This modulation can affect processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial activity. For instance, studies on 4-amino-substituted benzenesulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound could possess similar properties .
Anticancer Activity
In vitro studies have shown that related sulfonamide compounds exhibit potent antitumor effects. For example, certain derivatives have been tested against human cancer cell lines, demonstrating IC50 values in the nanomolar range . The structural characteristics of this compound may enhance its efficacy against specific cancer types.
Case Studies
- In Vivo Studies : A recent study evaluated the neuroprotective effects of related compounds in irradiated mice. The results indicated significant improvements in behavioral tests and biochemical markers associated with oxidative stress, highlighting the potential of sulfonamide derivatives in neuroprotection .
- Antioxidant Activity : Compounds similar to this compound have been assessed for antioxidant properties using DPPH assays. These studies revealed that certain derivatives can scavenge free radicals effectively, suggesting possible applications in preventing oxidative damage .
Comparative Analysis
To better understand the unique features of this compound, a comparative analysis with similar compounds is useful:
Q & A
Q. What safety protocols are critical for handling reactive byproducts (e.g., methyl sulfamoyl chloride excess)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
